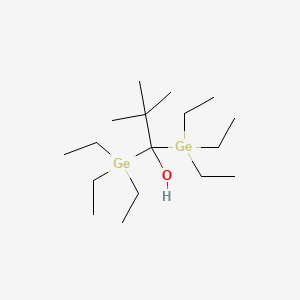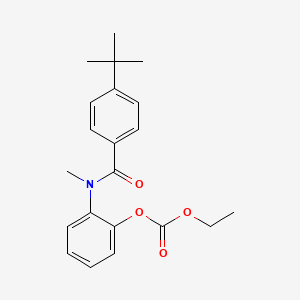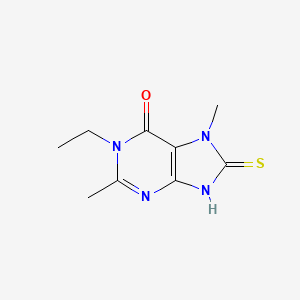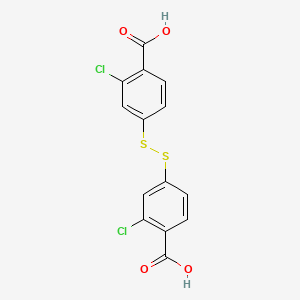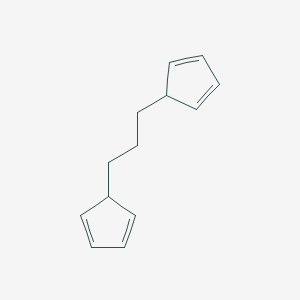
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a chloro and cyano group on the phenyl ring, and a propoxyethoxy group attached to the benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate typically involves a multi-step process. One common method includes the esterification of 3-chloro-4-cyanophenol with 4-(2-propoxyethoxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-cyanophenylboronic acid
- 4-(2-Propoxyethoxy)benzoic acid
- 3-Chloro-4-cyanophenyl 4-(2-methoxyethoxy)benzoate
Comparison
Compared to similar compounds, 3-Chloro-4-cyanophenyl 4-(2-propoxyethoxy)benzoate is unique due to the presence of both chloro and cyano groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The propoxyethoxy group also imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
84126-99-8 |
|---|---|
Formule moléculaire |
C19H18ClNO4 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
(3-chloro-4-cyanophenyl) 4-(2-propoxyethoxy)benzoate |
InChI |
InChI=1S/C19H18ClNO4/c1-2-9-23-10-11-24-16-6-3-14(4-7-16)19(22)25-17-8-5-15(13-21)18(20)12-17/h3-8,12H,2,9-11H2,1H3 |
Clé InChI |
PTBLTGURBPSNJA-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
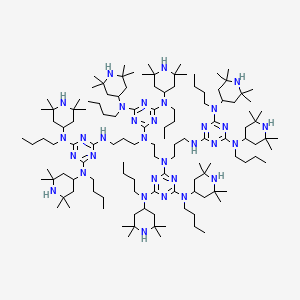
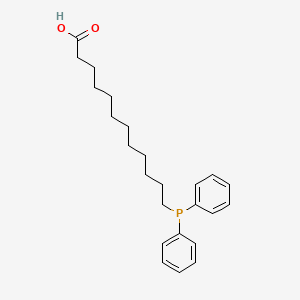


![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
